

(2S,4R)-Teneligliptin chemical structure and properties

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Compound of Interest

Compound Name: (2S,4R)-Teneligliptin

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An In-depth Technical Guide on (2S,4R)-Teneligliptin

Executive Summary

Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] It is distinguished by a unique, rigid, 'J-shaped' molecular structure composed of five consecutive rings, which confers high potency, selectivity, and a prolonged duration of action.[3][4][5] The primary mechanism of action involves the competitive and long-lasting inhibition of the DPP-4 enzyme.[6] This inhibition prevents the degradation of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[7] The subsequent increase in active incretin levels enhances glucose-dependent insulin secretion from pancreatic β -cells and suppresses glucagon release from α -cells, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[7][8]

A defining characteristic of Teneligliptin is its unique pharmacokinetic profile, featuring balanced, dual elimination pathways. The drug is metabolized by hepatic enzymes (cytochrome P450 3A4 and flavin-containing monooxygenase 3) and is also excreted unchanged by the kidneys.[6][9][10] This dual route of clearance is a significant clinical advantage, as it generally obviates the need for dose adjustments in patients with renal impairment.[6][9][11]

Chemical Structure and Properties

(2S,4R)-Teneligliptin is the specific stereoisomer with the desired pharmacological activity. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its potent inhibitory effect on the DPP-4 enzyme.

- IUPAC Name: [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone[12]
- CAS Number: 1404559-15-4 (for the (2S,4R)-isomer)[12]
- Molecular Formula: C₂₂H₃₀N₆OS[12]
- Molar Mass: 426.58 g·mol⁻¹[4]

Physicochemical and In Vitro Properties

Teneligliptin is a potent and highly selective DPP-4 inhibitor. Its unique structure allows for strong and sustained binding to the enzyme.

Property	Value	Reference
IC ₅₀ (human plasma DPP-4)	1.75 nmol/L	[6][11]
IC ₅₀ (recombinant human DPP-4)	0.889 nmol/L	[6][11]
Selectivity vs. DPP-8	~700 to 1500-fold	[6]
Selectivity vs. DPP-9	~700 to 1500-fold	[6]
Plasma Protein Binding	78% - 80%	[10]
Solubility	Soluble in DMSO and Water	

Mechanism of Action

Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.

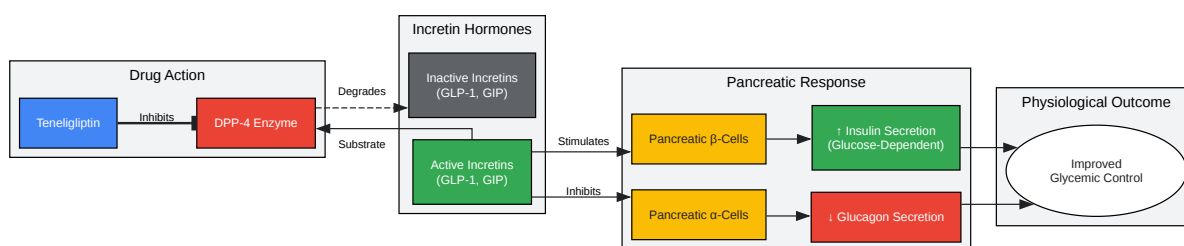
- DPP-4 Inhibition: Teneligliptin binds competitively and potently to the active site of the DPP-4 enzyme. Its unique "J-shaped" structure interacts with multiple subsites of the enzyme (S1,

S2, and S2 extensive), contributing to its high potency and long duration of action.[7][13][14]

- **Increased Incretin Levels:** By inhibiting DPP-4, Teneligliptin increases the circulating concentrations of active GLP-1 and GIP.[7]
- **Glucose-Dependent Insulin Secretion:** Elevated GLP-1 and GIP levels stimulate the pancreatic β -cells to release insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[7][8]
- **Suppression of Glucagon Release:** GLP-1 also acts on pancreatic α -cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[7][8]

The net effect is improved glycemic control, characterized by reductions in fasting and postprandial blood glucose levels.

Signaling Pathway Diagram



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Caption: Mechanism of action of Teneligliptin.

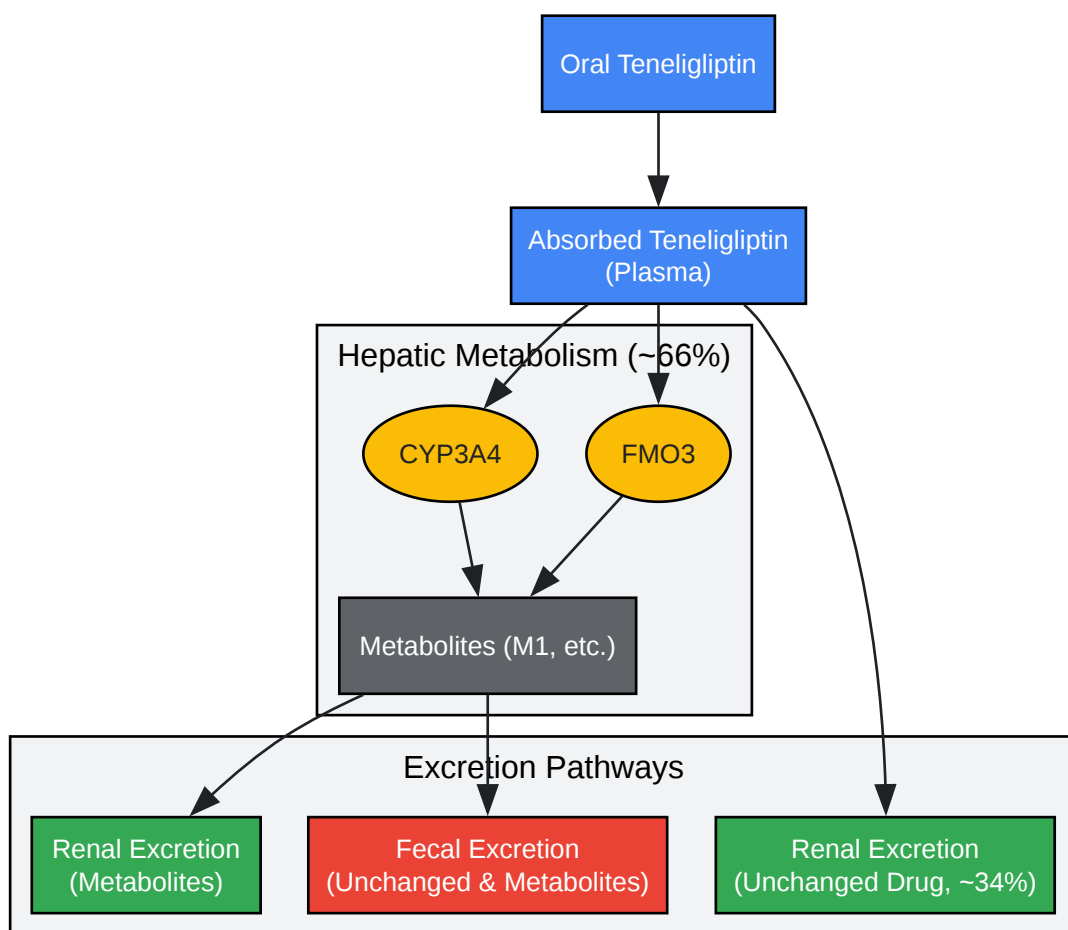
Pharmacokinetics and Metabolism

Teneligliptin exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing. A key feature is its multiple elimination pathways, which makes it suitable for a wide range of patients, including those with renal impairment.[\[6\]](#)[\[9\]](#)

Absorption, Distribution, Metabolism, and Excretion (ADME)

Parameter	Description	Reference
Absorption (T_{max})	Rapidly absorbed, with peak plasma concentrations reached in approximately 1 to 1.33 hours.	[1] [10]
Distribution	Plasma protein binding is approximately 78-80%.	[10]
Metabolism	Metabolized primarily by Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3). The most abundant metabolite is the thiazolidine-1-oxide derivative (M1).	[6] [9] [10]
Elimination Half-life ($t_{1/2}$)	Approximately 24 hours.	[6] [9]
Excretion	Eliminated via multiple pathways. After a radiolabeled dose, ~45.4% of radioactivity is excreted in urine and ~46.5% in feces over 216 hours. Renal excretion of the unchanged drug accounts for about 21-34.4% of the total clearance.	[6] [10] [11] [15]

Metabolic and Elimination Pathways



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Caption: Metabolism and excretion pathways of Teneligliptin.

Pharmacodynamics and Clinical Efficacy

Clinical trials have demonstrated that Teneligliptin, as both monotherapy and combination therapy, effectively improves glycemic control in patients with T2DM.[16][17]

Efficacy Endpoint	Result (vs. Placebo)	Reference
Change in HbA1c	Significant reduction of -0.82% (Weighted Mean Difference).	[17]
Change in Fasting Plasma Glucose (FPG)	Significant reduction of -18.32 mg/dL (Weighted Mean Difference).	[17]
Change in 2-hr Postprandial Glucose (PPG)	Significant reduction of -46.94 mg/dL (Weighted Mean Difference).	[17]
DPP-4 Inhibition (20 mg dose)	Maximum inhibition (89.7%) within 2 hours, maintained at >60% at 24 hours.	[1]

Experimental Protocols

Quantification of Teneligliptin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a common method for the quantitative analysis of Teneligliptin in pharmaceutical formulations.

Objective: To determine the concentration of Teneligliptin using a validated RP-HPLC method.

Materials and Instrumentation:

- Teneligliptin reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)

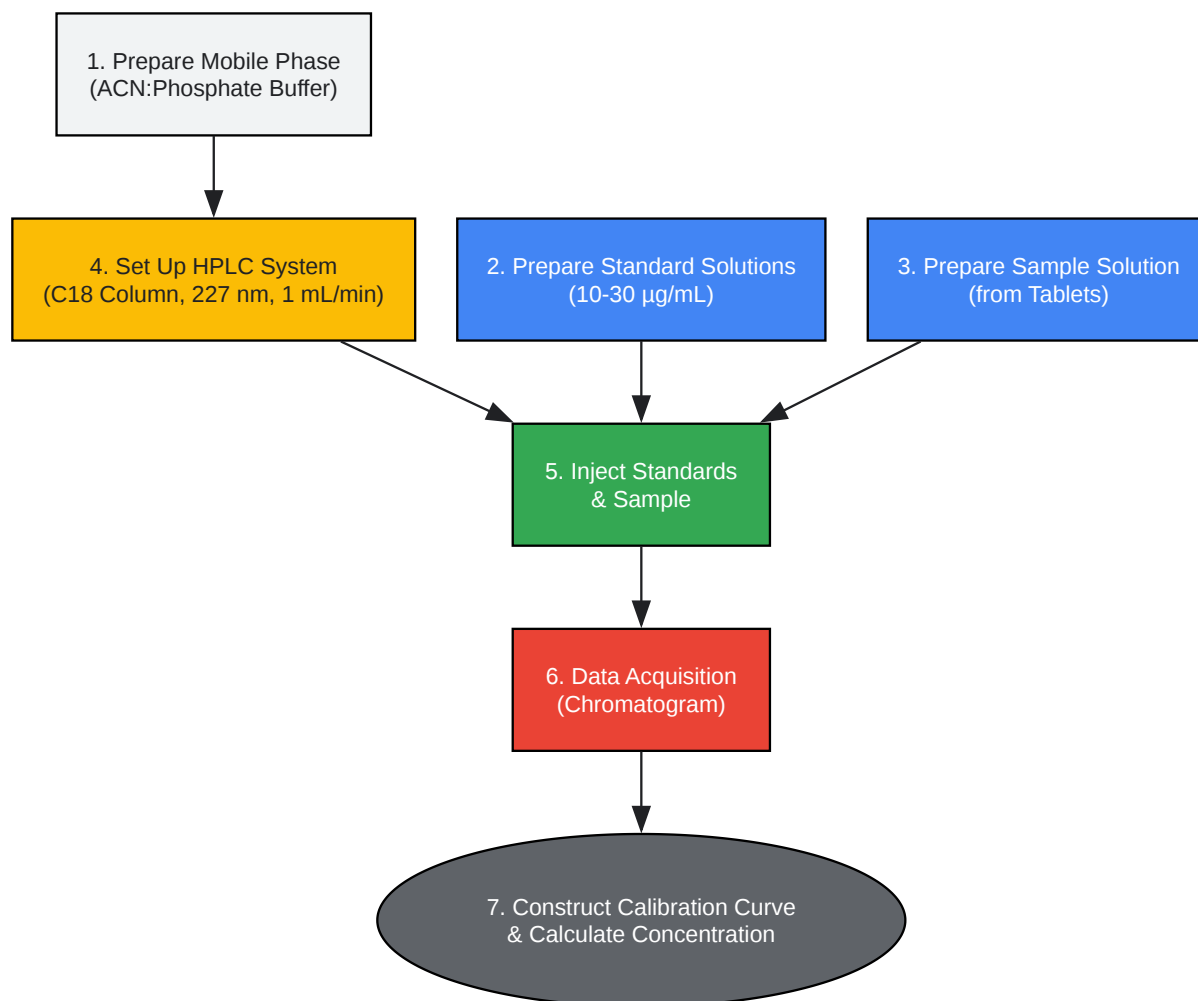
- HPLC system with UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Analytical balance, sonicator, pH meter

Methodology:

- Mobile Phase Preparation:
 - Prepare a phosphate buffer by dissolving a calculated amount of potassium dihydrogen phosphate in HPLC grade water.
 - Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[\[18\]](#)
 - Filter the buffer through a 0.45 μ m membrane filter.
 - Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a specified ratio (e.g., 60:40 v/v).[\[18\]](#)
 - Degas the mobile phase by sonication.
- Standard Solution Preparation:
 - Accurately weigh about 10 mg of Teneligliptin reference standard and transfer it to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase to obtain a stock solution (e.g., 1000 μ g/mL).
 - Perform serial dilutions from the stock solution to prepare working standard solutions in a linear range (e.g., 10-30 μ g/mL).[\[18\]](#)
- Sample Preparation (from tablets):
 - Weigh and finely powder a number of tablets (e.g., 20).

- Accurately weigh a quantity of the powder equivalent to a single dose of Teneligliptin and transfer to a volumetric flask.
- Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.
- Filter the solution through a 0.45 μm syringe filter to remove excipients.
- Chromatographic Conditions:
 - Column: C18 (250 mm x 4.6 mm, 5 μm)[18]
 - Flow Rate: 1.0 mL/min[18]
 - Detection Wavelength: 227 nm[18]
 - Injection Volume: 20 μL
 - Column Temperature: Ambient
- Analysis and Calculation:
 - Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
 - Inject the sample solution.
 - Calculate the concentration of Teneligliptin in the sample by interpolating its peak area from the calibration curve. The retention time for Teneligliptin is typically around 2.37 minutes under these conditions.[18]

Experimental Workflow Diagram



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Caption: RP-HPLC workflow for Teneligliptin quantification.

Synthesis Overview

The synthesis of **(2S,4R)-Teneligliptin** is a multi-step process involving the construction of its complex heterocyclic core. A common retrosynthetic approach involves coupling key intermediates. One reported synthesis method involves the reductive amination of 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[19] This is followed by deprotection of the Boc group to yield the final

compound.[19][20] The process is designed to be industrially feasible, cost-effective, and to produce a high-purity product.[21][22]

Conclusion

(2S,4R)-Teneligliptin is a potent, selective, and long-acting DPP-4 inhibitor with a well-defined chemical structure and a unique pharmacokinetic profile. Its mechanism of action, centered on the enhancement of the incretin system, provides effective glycemic control for patients with type 2 diabetes. The dual pathways of metabolism and excretion represent a significant clinical advantage, particularly for patients with comorbidities such as renal impairment. The established analytical methods ensure its quality and consistency in pharmaceutical formulations.

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